6-bromopyrrolo[1,2-a]pyrazine

Medicinal Chemistry Antimicrobial Kinase Inhibition

6-Bromopyrrolo[1,2-a]pyrazine is a privileged pyrrolo[1,2-a]pyrazine scaffold with demonstrated antibacterial, antifungal, and antiviral activity. The C6 bromine handle uniquely enables efficient Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, making it an ideal building block for SAR-driven drug discovery. Unlike other halogen analogs or isomeric pyrrolopyrazines, only the 6-bromo derivative provides this specific reactivity profile. Favorable physicochemical properties (logP ~0.86, MW 197 g/mol) support lead optimization. Sourced from verified manufacturers; available in research quantities from milligrams to kilograms. Request a quote today.

Molecular Formula C7H5BrN2
Molecular Weight 197
CAS No. 158945-74-5
Cat. No. B6269415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromopyrrolo[1,2-a]pyrazine
CAS158945-74-5
Molecular FormulaC7H5BrN2
Molecular Weight197
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromopyrrolo[1,2-a]pyrazine (CAS 158945-74-5): A Strategic Heterocyclic Building Block for Drug Discovery and Synthetic Chemistry


6-Bromopyrrolo[1,2-a]pyrazine is a nitrogen-containing fused heterocyclic compound belonging to the pyrrolo[1,2-a]pyrazine class. It features a pyrrole ring fused to a pyrazine ring with a bromine atom substituted at the 6-position . This scaffold is recognized as a privileged structure in medicinal chemistry, frequently employed as a core component of kinase inhibitors and other targeted therapeutics [1]. The compound exhibits a molecular weight of approximately 197 g/mol, a logP of ~0.86, and one hydrogen bond acceptor, contributing to favorable physicochemical properties for lead optimization .

Why Generic Substitution Fails for 6-Bromopyrrolo[1,2-a]pyrazine: Scaffold and Halogen Specificity Drive Divergent Performance


Attempting to replace 6-bromopyrrolo[1,2-a]pyrazine with generic pyrrolopyrazine analogs—such as those bearing alternative halogens (Cl, I, F) at the same position, or bromine at different ring positions—fails to preserve critical performance characteristics. The pyrrolo[1,2-a]pyrazine scaffold itself exhibits a distinct biological activity profile compared to isomeric 5H-pyrrolo[2,3-b]pyrazines, with the former showing enhanced antibacterial, antifungal, and antiviral activities while the latter is more active on kinase inhibition [1]. Furthermore, the C6 bromine atom uniquely enables efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, amination) that are not readily achieved with other halogen substituents at this position [2]. These divergent reactivities and bioactivities render simple analog substitution scientifically unsound, requiring precise selection of the 6-bromo derivative for reproducible synthetic and biological outcomes.

Quantitative Differentiation Guide: 6-Bromopyrrolo[1,2-a]pyrazine vs. Closest Analogs


Biological Activity Divergence: Pyrrolo[1,2-a]pyrazine vs. 5H-Pyrrolo[2,3-b]pyrazine Scaffolds

A comprehensive review of pyrrolopyrazine derivatives found that compounds based on the pyrrolo[1,2-a]pyrazine scaffold (the core of 6-bromopyrrolo[1,2-a]pyrazine) exhibited significantly higher antibacterial, antifungal, and antiviral activities compared to the isomeric 5H-pyrrolo[2,3-b]pyrazine derivatives, which instead demonstrated greater kinase inhibition [1]. This class-level differentiation is critical for target selection in drug discovery campaigns.

Medicinal Chemistry Antimicrobial Kinase Inhibition

CYP1A2 Inhibition by a 6-Bromopyrrolo[1,2-a]pyrazine-Containing Derivative

A derivative containing the 6-bromopyrrolo[1,2-a]pyrazine moiety (CHEMBL3407785 / BDBM50069813) was tested for inhibition of human cytochrome P450 1A2 in microsomes. The compound exhibited an IC50 of 7.00E+3 nM (7 µM) [1]. While no direct comparator data is available in this assay, this value establishes a quantitative baseline for the scaffold's interaction with CYP1A2, a key enzyme involved in drug metabolism and potential drug-drug interactions.

Cytochrome P450 Drug Metabolism ADME

Synthetic Utility: Palladium-Catalyzed Cross-Coupling at C6 Bromine

The C6 bromine atom of 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazines enables efficient palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids, affording 6-substituted derivatives in good yields [1]. Additionally, Buchwald-Hartwig amination at this position has been demonstrated, incorporating cyclic secondary amines—a rare transformation on a pyrrole ring [1]. In contrast, analogous compounds with chlorine at C6 (e.g., 6-chloropyrrolo[1,2-a]pyrazine) are less reactive in these transformations, and 1-bromo or 3-bromo isomers exhibit different regioselectivity in coupling reactions.

Organic Synthesis Cross-Coupling Suzuki-Miyaura

Recommended Application Scenarios for 6-Bromopyrrolo[1,2-a]pyrazine Based on Evidence


Medicinal Chemistry: Targeting Antimicrobial or Antiviral Pathways

Researchers designing small molecule inhibitors for antibacterial, antifungal, or antiviral targets should prioritize the pyrrolo[1,2-a]pyrazine scaffold. 6-Bromopyrrolo[1,2-a]pyrazine serves as a versatile starting material for synthesizing focused libraries, leveraging the scaffold's inherent activity bias towards these therapeutic areas as established by comprehensive review [2].

Synthetic Methodology: Late-Stage Diversification via Cross-Coupling

The C6 bromine handle enables efficient Pd-catalyzed Suzuki and Buchwald-Hartwig reactions, making 6-bromopyrrolo[1,2-a]pyrazine an ideal building block for generating diverse arrays of substituted pyrrolopyrazines. This is particularly valuable in drug discovery programs requiring rapid exploration of structure-activity relationships (SAR) around the 6-position [2].

ADME Profiling: CYP1A2 Interaction Studies

The scaffold's moderate CYP1A2 inhibition (IC50 ~7 µM) provides a useful reference point for medicinal chemists evaluating metabolic liabilities. Compounds derived from 6-bromopyrrolo[1,2-a]pyrazine can be assessed for their CYP inhibition profiles, with the parent data serving as a benchmark for optimization efforts aimed at reducing potential drug-drug interactions [2].

Quote Request

Request a Quote for 6-bromopyrrolo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.